(4-Methoxy-2-methylphenyl)hydrazine

Description

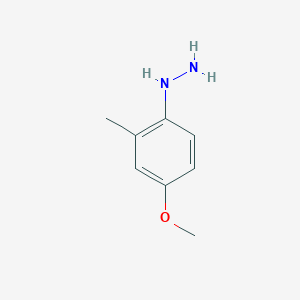

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-7(11-2)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTUZVAQYOUQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395659 | |

| Record name | (4-methoxy-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170143-40-5 | |

| Record name | (4-methoxy-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxy-2-methylphenyl)hydrazine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-2-methylphenyl)hydrazine, and its more common hydrochloride salt (CAS Number 93048-16-9), is a substituted arylhydrazine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring both a methoxy and a methyl group on the phenyl ring, offers specific steric and electronic properties that are of significant interest in the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of the synthesis, key chemical properties, reactivity—with a particular focus on its application in the Fischer indole synthesis—and its potential utility in the field of drug discovery and development. Detailed, field-proven protocols and safety considerations are also presented to enable researchers to effectively and safely utilize this versatile reagent.

Introduction: A Building Block for Privileged Scaffolds

Substituted indoles are a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The Fischer indole synthesis remains one of the most powerful and versatile methods for constructing the indole nucleus.[1] The choice of the starting substituted phenylhydrazine is critical, as it directly dictates the substitution pattern of the final indole product.

This compound is a strategic precursor for the synthesis of 6-methoxy-7-methylindoles. This specific substitution pattern is found in various biologically active molecules and provides a scaffold for further functionalization in drug design. The methoxy group, a hydrogen bond acceptor and electron-donating group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The adjacent methyl group provides steric bulk and can modulate binding interactions with biological targets. This guide will delve into the essential technical aspects of working with this important, yet not extensively documented, chemical entity.

Physicochemical Properties and Characterization

This compound is most commonly handled as its hydrochloride salt, which typically appears as a white to off-white or pinkish crystalline solid.[2][3] The salt form enhances its stability and shelf-life compared to the free base.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | |

| CAS Number | 93048-16-9 | [3] |

| Molecular Formula | C₈H₁₂N₂O · HCl | [3] |

| Molecular Weight | 188.66 g/mol | [3] |

| Appearance | White to cream to pale brown or pink, powder or granules | [3] |

| Melting Point | ~110 °C | [2] |

| Solubility | Soluble in water | [2] |

Analytical Characterization:

Due to the limited availability of published spectroscopic data for this compound, a predictive analysis based on its structure is provided below. Researchers should always confirm the identity and purity of their material using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), the methyl group protons (a singlet around 2.2-2.3 ppm), and the hydrazine protons (which may be broad and exchangeable). The aromatic protons will exhibit a specific splitting pattern due to their substitution.

-

¹³C NMR: The carbon NMR will show signals for the two distinct methyl carbons, the methoxy carbon, and the six aromatic carbons, with their chemical shifts influenced by the substituents.

-

Mass Spectrometry: The mass spectrum of the free base (C₈H₁₂N₂O) would show a molecular ion peak (M+) at m/z 152.19.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the hydrazine group, C-H stretches for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.

Synthesis of this compound Hydrochloride

The synthesis of arylhydrazines is a well-established process that typically involves two key steps: the diazotization of an aromatic amine followed by the reduction of the resulting diazonium salt.[4] The following protocol is an adapted, comprehensive procedure for the synthesis of this compound hydrochloride, starting from the commercially available 4-methoxy-2-methylaniline.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

Materials:

-

4-Methoxy-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Step 1: Diazotization of 4-Methoxy-2-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-methoxy-2-methylaniline (1.0 eq) with concentrated HCl (approx. 3.0 eq) and water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The formation of the diazonium salt is often indicated by a change in color and the dissolution of the initial slurry.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Causality Behind Experimental Choices: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and a lower yield. The use of excess acid ensures complete protonation of the aniline and maintains an acidic environment necessary for the reaction.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate (approx. 2.2 eq) in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold tin(II) chloride solution to the vigorously stirred diazonium salt solution from Step 1. The addition should be done at a rate that maintains the internal temperature below 5 °C.

-

A precipitate of the hydrazine hydrochloride salt should form during the addition.

-

Once the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold deionized water, cold ethanol, and finally diethyl ether to remove residual acids and water.

-

Dry the product under vacuum to yield this compound hydrochloride.

Self-Validating System: The formation of a precipitate upon addition of the reducing agent is a strong indicator that the reaction is proceeding as expected. The color of the final product should be off-white to pinkish; a dark brown or black color may indicate decomposition. Purity can be initially assessed by its melting point and confirmed by NMR spectroscopy.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a key precursor in the Fischer indole synthesis .

The Fischer Indole Synthesis: Mechanism and Regioselectivity

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine and a ketone or aldehyde.[1]

Caption: Key steps in the Fischer indole synthesis.

Regiochemical Considerations:

When using this compound, the cyclization step of the Fischer indole synthesis can, in principle, occur at either of the two positions ortho to the hydrazine nitrogen (the C2 or C6 position of the phenyl ring). However, the presence of the methyl group at the C2 position provides significant steric hindrance. Therefore, the cyclization is expected to occur exclusively at the unsubstituted C6 position, leading to the formation of 7-methyl-substituted indoles .

Representative Protocol: Synthesis of a 6-Methoxy-7-methylindole-2-carboxylate

This protocol describes a general procedure for the synthesis of an indole-2-carboxylate, a common scaffold in medicinal chemistry, using ethyl pyruvate as the carbonyl partner.

Materials:

-

This compound hydrochloride

-

Ethyl pyruvate

-

Ethanol (or another suitable solvent like acetic acid)

-

An acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or gaseous HCl)

Procedure:

-

In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in ethanol.

-

Add ethyl pyruvate (1.05 eq) to the suspension.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ. The progress of the reaction can be monitored by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the crude hydrazone, add the acid catalyst (e.g., PPA).

-

Heat the mixture to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the hydrazone and the appearance of the indole product.

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 6-methoxy-7-methylindole-2-carboxylate.

Expertise and Causality: The choice of acid catalyst can significantly impact the reaction yield and cleanliness. Polyphosphoric acid is often effective for promoting the cyclization of electron-rich hydrazones. The one-pot procedure (forming the hydrazone in situ) is often more efficient than isolating the hydrazone intermediate.

Safety and Handling

This compound hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.[2]

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Irritation: It can cause skin and eye irritation.[5]

-

Sensitization: May cause an allergic skin reaction.[5]

Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a specialized reagent that provides a direct route to 6-methoxy-7-methyl-substituted indoles, a class of compounds with significant potential in medicinal chemistry. While detailed literature on this specific compound is sparse, its synthesis can be reliably achieved through standard diazotization and reduction procedures. Its reactivity in the Fischer indole synthesis is predictable, offering a regioselective pathway to valuable heterocyclic scaffolds. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently incorporate this versatile building block into their synthetic strategies for the discovery and development of novel therapeutic agents.

References

- CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google P

-

(PDF) Fischer Indole Synthesis - ResearchGate. (URL: [Link])

-

Fischer indole synthesis - Wikipedia. (URL: [Link])

-

4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem. (URL: [Link])

- EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google P

- KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google P

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. (URL: [Link])

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. (URL: [Link])

-

Supporting Information - MPG.PuRe. (URL: [Link])

-

(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (URL: [Link])

-

(4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem. (URL: [Link])

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct. (URL: [Link])

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. fishersci.ie [fishersci.ie]

- 3. 4-Methoxy-2-methylphenylhydrazine hydrochloride, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]

- 5. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxy-2-methylphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-2-methylphenyl)hydrazine and its hydrochloride salt are substituted arylhydrazine derivatives of significant interest in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. As a crucial building block, its unique electronic and steric properties, conferred by the methoxy and methyl substituents on the phenyl ring, dictate its reactivity and utility in forming complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, offering field-proven insights into its synthesis, stability, reactivity, and handling. The information herein is intended to empower researchers to effectively utilize this versatile reagent in their scientific endeavors.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are pivotal for its application in synthesis and formulation. While extensive experimental data for the free base is limited, the hydrochloride salt is more commonly available and characterized.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [1][2] |

| CAS Number | 93048-16-9 | [1][3] |

| Molecular Formula | C₈H₁₂N₂O · HCl | [3] |

| Molecular Weight | 188.66 g/mol | [1][3] |

| Melting Point | 225-230 °C; ~110 °C (with decomposition) | [4][5] |

| Appearance | White to cream to pale brown or pink powder or granules | [2] |

| Solubility | Soluble in polar solvents like water and ethanol. Slightly soluble in DMSO and Methanol. | [6][7] |

| pKa | Not experimentally determined. Estimated to be similar to other phenylhydrazines (around 5). |

Note on Melting Point Discrepancy: The observed variation in the melting point may be attributed to differences in purity, crystalline form, or the rate of heating during analysis. The lower melting point with decomposition suggests thermal instability under certain conditions.

Synthesis of this compound

The synthesis of this compound typically proceeds via a classical two-step sequence starting from the corresponding aniline derivative, 4-methoxy-2-methylaniline. This well-established methodology involves diazotization followed by reduction.

Step 1: Diazotization of 4-Methoxy-2-methylaniline

The primary amine of 4-methoxy-2-methylaniline is converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures to ensure the stability of the diazonium intermediate.

Step 2: Reduction of the Diazonium Salt

The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid. The hydrazine is subsequently isolated as its hydrochloride salt.

A general protocol for the synthesis of a substituted phenylhydrazine hydrochloride is as follows:

-

Dissolve the substituted aniline (e.g., 4-methoxy-2-methylaniline) in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature to form the diazonium salt solution.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it.

-

Slowly add the cold tin(II) chloride solution to the diazonium salt solution. A precipitate of the hydrazine hydrochloride should form.

-

Stir the reaction mixture at low temperature for a specified time to ensure complete reduction.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.[8]

Experimental Protocols

Protocol for Purity Assessment by HPLC

The purity of this compound hydrochloride can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 stationary phase (e.g., LiChrosorb® 100 RP-18, 5 µm). [4]2. Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.01 M phosphate buffer at pH 2) and an organic modifier (e.g., acetonitrile). [4]3. Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 239 nm). [4]4. Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent, such as the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and monitor the chromatogram for the main peak and any impurities. The purity can be calculated based on the relative peak areas.

Protocol for pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a dilute solution of the hydrazine hydrochloride salt (e.g., 1 mM) in a suitable solvent, such as a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. [9]2. Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant ionic strength using an inert salt like KCl. [9]3. Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments. [9]4. Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve. [9]

Safety and Handling

This compound hydrochloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. [10]* Inhalation: Avoid inhaling the dust. Use appropriate respiratory protection if dust generation is unavoidable. [11]* Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. [11]* Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [12] Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.

References

-

Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98% - Cole-Parmer. (n.d.). Retrieved January 22, 2026, from [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

4 -Methoxy Phenyl Hydrazine Hydrochloride - Speqtus. (n.d.). Retrieved January 22, 2026, from [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... - PubMed. (2005). Retrieved January 22, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 22, 2026, from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

- CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents. (n.d.).

-

4-Methoxy-2-methylphenylhydrazine hydrochloride, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved January 22, 2026, from [Link]

-

(4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

(4-methoxyphenyl)methylhydrazine - Solubility of Things. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. 4-Methoxy-2-methylphenylhydrazine hydrochloride, 96% 5 g | Request for Quote [thermofisher.com]

- 2. 4-Methoxy-2-methylphenylhydrazine hydrochloride, 96% 5 g | Request for Quote [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. m.youtube.com [m.youtube.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Methylphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of (4-Methoxy-2-methylphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Methoxy-2-methylphenyl)hydrazine hydrochloride (C₈H₁₃ClN₂O). As a crucial intermediate in the synthesis of various heterocyclic compounds, particularly indole derivatives via the Fischer indole synthesis, unambiguous structural confirmation is paramount.[1][2][3] This document offers a detailed interpretation of the ¹H NMR spectrum, including chemical shift assignments, spin-spin coupling analysis, and integration values. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring high-quality spectral data. The insights presented herein are grounded in fundamental NMR principles and are intended to serve as an authoritative resource for scientists engaged in synthetic chemistry, quality control, and drug development.

Introduction: The Compound and the Method

This compound hydrochloride is a substituted phenylhydrazine derivative that serves as a valuable building block in organic synthesis.[3] Its structure, featuring a trisubstituted aromatic ring, presents a distinct proton environment that is ideally suited for characterization by ¹H NMR spectroscopy. This technique provides precise information about the molecular structure by probing the magnetic properties of hydrogen nuclei.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a key consideration for sample preparation.[3] A thorough understanding of its ¹H NMR spectrum is not merely an academic exercise; it is a critical step for verifying the successful synthesis of the target molecule, assessing its purity, and ensuring the integrity of subsequent reactions in a drug development pipeline. This guide explains the causality behind the observed spectral features, providing a framework for confident structural elucidation.

Molecular Structure and Predicted Proton Environments

To interpret the spectrum, we must first dissect the molecule's structure and identify all chemically non-equivalent protons. The key to this analysis lies in understanding the electronic effects of the substituents on the aromatic ring.

-

-OCH₃ (Methoxy Group): An electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect is dominant, increasing electron density primarily at the ortho and para positions.

-

-CH₃ (Methyl Group): A weakly electron-donating group through induction and hyperconjugation.

-

-NHNH₃⁺ (Hydrazinium Group): In the hydrochloride salt form, the hydrazine moiety is protonated. This group is strongly electron-withdrawing (-I effect), significantly deshielding the ortho protons.

Based on this structure, we can identify five distinct proton signals:

-

Hydrazinium Protons (-NHNH₃⁺): Three exchangeable protons on the nitrogen atoms.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring at positions 3, 5, and 6.

-

Methoxy Protons (-OCH₃): Three protons of the methoxy group.

-

Methyl Protons (Ar-CH₃): Three protons of the aromatic methyl group.

-

Amine Proton (-NH-): The proton directly attached to the ring's nitrogen.

The combination of these substituents breaks the symmetry of the phenyl ring, rendering all three aromatic protons chemically distinct and leading to a complex but interpretable splitting pattern.

¹H NMR Spectral Data Summary

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NHNH₃⁺ | 10.0 - 11.0 | Broad Singlet | N/A | 4H* |

| H6 | 7.0 - 7.2 | Doublet | Jortho ≈ 8.5 Hz | 1H |

| H5 | 6.8 - 6.9 | Doublet of Doublets | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | 1H |

| H3 | 6.7 - 6.8 | Doublet | Jmeta ≈ 2.5 Hz | 1H |

| -OCH₃ | ~3.75 | Singlet | N/A | 3H |

| -CH₃ | ~2.20 | Singlet | N/A | 3H |

*Note: The four N-H protons of the hydrazinium group (-NH-NH₃⁺) are expected to be highly deshielded and may appear as a single, broad peak due to rapid exchange and quadrupolar effects. Their chemical shift is highly dependent on concentration and temperature.

In-Depth Spectral Interpretation

-

Hydrazinium Protons (δ 10.0 - 11.0 ppm): These protons are the most deshielded in the spectrum. The positive charge on the nitrogen atom strongly withdraws electron density, and their acidic nature leads to hydrogen bonding with the DMSO solvent, further shifting them downfield. Their signal is typically broad.

-

Aromatic Protons (δ 6.7 - 7.2 ppm): The chemical shifts of these protons are governed by the interplay of the three substituents.

-

H6 (δ 7.0 - 7.2 ppm): This proton is ortho to the strongly electron-withdrawing hydrazinium group, causing it to be the most deshielded of the aromatic protons.

-

H5 (δ 6.8 - 6.9 ppm): Positioned ortho to the electron-donating methoxy group, H5 is significantly shielded. However, it is also meta to the methyl and hydrazinium groups, resulting in an intermediate chemical shift.

-

H3 (δ 6.7 - 6.8 ppm): This proton is ortho to the methyl group and meta to the methoxy group, making it the most shielded (upfield) of the aromatic signals. The electron-donating effects of both groups are additive at this position.[7]

-

-

Methoxy Protons (δ ~3.75 ppm): This is a characteristic chemical shift for a methoxy group attached to an aromatic ring. The electronegative oxygen atom deshields these protons relative to an alkyl methyl group.

-

Methyl Protons (δ ~2.20 ppm): This signal appears in the typical region for a methyl group attached to a benzene ring.

The splitting patterns of the aromatic protons provide definitive proof of their relative positions. The magnitude of the coupling constant (J) is indicative of the through-bond distance between the coupled protons.[8]

-

H6 (Doublet): It is coupled only to H5, which is three bonds away (ortho coupling). This results in a doublet with a large coupling constant, typically Jortho = 7-9 Hz.[9]

-

H5 (Doublet of Doublets): This proton is split by two different neighbors. The ortho coupling to H6 splits the signal into a doublet, and the meta coupling (four bonds) to H3 further splits each of these lines into a smaller doublet. This "doublet of doublets" pattern is characteristic of a proton with two different adjacent aromatic protons. The meta coupling constant is significantly smaller, Jmeta ≈ 2-3 Hz.[10]

-

H3 (Doublet): It exhibits only a meta coupling to H5, resulting in a doublet with a small coupling constant (Jmeta ≈ 2-3 Hz). This small splitting is a key identifier for meta-coupled protons.[10]

-

Singlets: The methoxy and methyl protons appear as sharp singlets because they have no adjacent, non-equivalent protons with which to couple.

dot

Caption: Key ¹H-¹H spin-spin couplings in the aromatic region.

The area under each peak, or integral, is directly proportional to the number of protons generating the signal. For this compound hydrochloride, the expected integration ratio would be 4:1:1:1:3:3, corresponding to the (NHNH₃⁺) : H6 : H5 : H3 : OCH₃ : CH₃ protons, respectively. This quantitative data provides a powerful cross-check for the signal assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality data. This protocol is designed as a self-validating system.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it readily dissolves the hydrochloride salt and its residual proton signal (δ ~2.50 ppm) does not typically overlap with analyte signals. Crucially, it allows for the observation of the exchangeable N-H protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift accuracy is required. TMS is defined as 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a ¹H NMR spectrometer operating at a field strength of 400 MHz or higher. Causality: Higher field strengths provide better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic region.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz on the TMS signal is a good benchmark.

-

-

Data Acquisition:

-

Temperature: Set the probe temperature to 25 °C (298 K).

-

Pulse Angle: Use a 30-45° pulse angle to balance signal intensity with a shorter relaxation delay.

-

Acquisition Time (at): Set to 3-4 seconds to ensure adequate data point resolution.

-

Relaxation Delay (d1): Set to 2-5 seconds. Causality: This delay allows for nearly complete T1 relaxation of the protons, ensuring that the integration values are accurate and quantitative.

-

Number of Scans (ns): Acquire 16 to 64 scans. The signal-to-noise ratio improves with the square root of the number of scans.

-

Spectral Width (sw): Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the broad N-H protons, are captured.

-

-

Data Processing:

-

Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

-

Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm or the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize the values to a known proton count (e.g., one of the 1H aromatic signals).

-

dot

Caption: Standard workflow for acquiring high-quality ¹H NMR data.

Conclusion

The ¹H NMR spectrum of this compound hydrochloride is information-rich, providing a unique fingerprint of its molecular structure. A systematic analysis of the chemical shifts, integration values, and coupling constants allows for the unambiguous assignment of all proton signals. The downfield aromatic tripletoid system, coupled with the characteristic singlets for the methoxy and methyl groups and the broad signal for the hydrazinium protons, confirms the 1,2,4-substitution pattern. By following the detailed experimental protocol provided, researchers can reliably obtain high-fidelity spectra, ensuring the structural integrity of this important synthetic intermediate and bolstering the scientific rigor of their work.

References

-

Slavíček, P., Sýkora, J., & Císařová, I. (2005). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 70(19), 7647–7654. [Link]

-

PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 22, 2026, from [Link]

-

Chem 204, Fall 2012, UW-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 22, 2026, from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry II. CHEM 2325. (n.d.). Packet #2. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... Retrieved January 22, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved January 22, 2026, from [Link]

-

Michigan State University. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)hydrazine. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Phenylhydrazine. Retrieved January 22, 2026, from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved January 22, 2026, from [Link]

Sources

- 1. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rubingroup.org [rubingroup.org]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the 13C NMR Analysis of (4-Methoxy-2-methylphenyl)hydrazine

Abstract

This technical guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of (4-Methoxy-2-methylphenyl)hydrazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of 13C NMR spectroscopy, offers a detailed, field-proven experimental protocol, and presents a thorough interpretation of the resulting spectrum. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this important chemical entity.

Introduction: The Significance of this compound

This compound is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry, particularly as a precursor in the Fischer indole synthesis to produce biologically active indole derivatives. The precise structural characterization of this molecule is paramount for ensuring the purity and identity of subsequent products in drug discovery and development pipelines.

13C NMR spectroscopy is an unparalleled analytical technique for providing a detailed carbon fingerprint of an organic molecule.[1] Each unique carbon atom in a distinct electronic environment gives rise to a specific signal, or resonance, in the 13C NMR spectrum.[2] The chemical shift of these signals provides profound insights into the molecular structure, including the nature of functional groups and the substitution pattern of the aromatic ring. This guide will systematically dissect the 13C NMR spectrum of this compound, offering a robust framework for its analysis.

Foundational Principles: 13C NMR Spectroscopy of Substituted Aromatics

The 13C NMR spectrum of this compound is governed by several key principles:

-

Chemical Shift (δ): The position of a 13C NMR signal along the x-axis, measured in parts per million (ppm), is known as the chemical shift. It is highly sensitive to the electronic environment of the carbon nucleus. Electronegative atoms, such as oxygen and nitrogen, deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield).[3] Aromatic carbons typically resonate in the 110-160 ppm region.[3]

-

Substituent Effects: The chemical shifts of the aromatic carbons in this compound are influenced by the electronic effects of three substituents: the methoxy (-OCH3), methyl (-CH3), and hydrazine (-NHNH2) groups. These effects are approximately additive and can be predicted by considering their individual contributions.[4]

-

The methoxy group is a strong electron-donating group through resonance, causing significant shielding (upfield shift) of the ortho and para carbons and a deshielding (downfield shift) of the ipso carbon (the carbon to which it is attached).

-

The methyl group is a weak electron-donating group through induction and hyperconjugation, leading to modest shielding of the ortho and para carbons and deshielding of the ipso carbon.

-

The hydrazine group is also an electron-donating group, influencing the shielding of the aromatic carbons.

-

-

Proton Decoupling: Standard 13C NMR spectra are acquired with broadband proton decoupling. This technique irradiates all protons, removing their coupling to the 13C nuclei. As a result, each unique carbon atom appears as a single, sharp line (a singlet), which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[5]

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality 13C NMR spectrum necessitates a meticulously designed experimental protocol. The following steps are designed to ensure reproducibility and accuracy.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous peaks in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl3) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple solvent signal.[6] Deuterated dimethyl sulfoxide (DMSO-d6) is another excellent option, particularly for more polar compounds. The choice of solvent can slightly influence chemical shifts.

-

Concentration: For a standard 5 mm NMR tube, dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. Higher concentrations are generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication can be employed.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm). However, the residual solvent peak is often used as a secondary reference.

Data Acquisition

The following acquisition parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | A standard 30-degree pulse experiment with proton decoupling to provide a good signal-to-noise ratio for both protonated and quaternary carbons. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better digital resolution, but at the cost of a longer experiment time. 1.0 second is often a good compromise. |

| Relaxation Delay (D1) | 2.0 s | This delay allows for partial T1 relaxation of the carbon nuclei, which is crucial for obtaining reliable signal intensities, especially for quaternary carbons which have longer relaxation times. |

| Number of Scans (NS) | 128 or higher | Due to the low natural abundance of 13C, multiple scans are required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration. |

| Spectral Width (SW) | 0 - 220 ppm | This range covers the vast majority of 13C chemical shifts in organic molecules. |

| Temperature | 298 K (25 °C) | Maintaining a constant temperature ensures chemical shift stability. |

This workflow for data acquisition is illustrated in the following diagram:

Caption: Workflow for 13C NMR data acquisition and processing.

Spectral Analysis and Interpretation

The structure of this compound contains eight unique carbon atoms, and therefore, eight distinct signals are expected in the proton-decoupled 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts

Based on online prediction tools and analysis of substituent effects, the following are the predicted chemical shifts for the free base form of this compound in CDCl3.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-NHNH2) | ~140 |

| C2 (-CH3) | ~122 |

| C3 | ~112 |

| C4 (-OCH3) | ~152 |

| C5 | ~115 |

| C6 | ~118 |

| -CH3 | ~16 |

| -OCH3 | ~55 |

Assignment and Justification

The assignment of each signal is based on a careful consideration of substituent effects and comparison with experimental data of related compounds.

-

-OCH3 (C8): The carbon of the methoxy group is expected to be in the typical range for such functional groups, around 55 ppm. This is a highly shielded aliphatic carbon directly attached to an electronegative oxygen atom.

-

-CH3 (C7): The methyl group carbon attached to the aromatic ring will be the most shielded carbon, appearing at the highest field (lowest ppm value), predicted to be around 16 ppm.

-

C4 (-OCH3 attached): This is the ipso-carbon of the strongly electron-donating methoxy group, leading to a significant downfield shift. This will be the most deshielded aromatic carbon, predicted around 152 ppm.

-

C1 (-NHNH2 attached): The ipso-carbon of the hydrazine group is also deshielded and is predicted to be around 140 ppm.

-

C2 (-CH3 attached): This is the ipso-carbon of the methyl group. Its chemical shift is influenced by the ortho hydrazine group and the meta methoxy group. It is predicted to be around 122 ppm.

-

C3, C5, C6 (Aromatic CH): These are the protonated aromatic carbons. Their chemical shifts are determined by their position relative to the three substituents.

-

C5: This carbon is ortho to the electron-donating methoxy group and meta to the hydrazine group, leading to significant shielding. It is predicted to be one of the most upfield aromatic signals at approximately 115 ppm.

-

C3: This carbon is ortho to the hydrazine and methyl groups and meta to the methoxy group. The combined shielding effects place its resonance upfield, predicted around 112 ppm.

-

C6: This carbon is meta to both the methyl and hydrazine groups and para to the methoxy group. The strong shielding effect from the para methoxy group will shift this signal upfield, predicted around 118 ppm.

-

The relationship between the structure and the predicted chemical shifts is visualized below:

Caption: Molecular structure and predicted 13C NMR chemical shifts.

Conclusion

The 13C NMR analysis of this compound provides a definitive method for its structural confirmation. By understanding the fundamental principles of chemical shifts and substituent effects, and by employing a robust experimental protocol, a high-quality, interpretable spectrum can be reliably obtained. The predicted chemical shifts, corroborated by data from analogous structures, offer a solid foundation for the unambiguous assignment of all eight carbon signals. This in-depth guide equips researchers with the necessary knowledge and practical insights to confidently utilize 13C NMR spectroscopy for the characterization of this and other complex aromatic compounds, thereby ensuring scientific integrity in research and development.

References

-

CASPRE - 13C NMR Predictor. (n.d.). The Metabolomics Innovation Centre. Retrieved January 22, 2026, from [Link]

-

NMR Predictor. (n.d.). ChemAxon. Retrieved January 22, 2026, from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(8), 976-984. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 22, 2026, from [Link]

-

ACD/NMR Predictors. (n.d.). ACD/Labs. Retrieved January 22, 2026, from [Link]

-

NMRDB.org. (n.d.). Retrieved January 22, 2026, from [Link]

-

Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved January 22, 2026, from [Link]

-

Spectral Database for Organic Compounds. (2023, November 15). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 22, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 22, 2026, from [Link]

-

NMR Spectroscopy Facility. (n.d.). University of California, Riverside. Retrieved January 22, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Organometallics. Retrieved January 22, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 22, 2026, from [Link]

-

C13 Setup Acquisition & Processing. (2024, January 26). YouTube. Retrieved January 22, 2026, from [Link]

-

Practical Guidelines for 13C-Based NMR Metabolomics. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved January 22, 2026, from [Link]

Sources

- 1. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-(4-METHOXYBENZYLIDENE)-4-HYDROXYANILINE(3230-39-5) 13C NMR spectrum [chemicalbook.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the FTIR Spectrum of (4-Methoxy-2-methylphenyl)hydrazine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of FTIR spectroscopy for the structural elucidation of this complex aromatic hydrazine. We will dissect the molecule's vibrational modes, assign characteristic absorption bands based on its constituent functional groups, and provide a robust, field-proven experimental protocol for acquiring a high-fidelity spectrum. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Molecule and the Method

This compound is a substituted aromatic hydrazine, a class of compounds pivotal in organic synthesis, particularly in the formation of heterocyclic structures like indoles via the Fischer indole synthesis. Its structure combines a hydrazine moiety with a di-substituted benzene ring bearing both a methoxy and a methyl group. Understanding its structural integrity and purity is paramount, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical tool for this purpose.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Each functional group within a molecule possesses unique vibrational frequencies (stretching, bending, wagging, etc.), resulting in a characteristic absorption spectrum that acts as a molecular "fingerprint." By analyzing the position, intensity, and shape of these absorption bands, we can confirm the presence of key functional groups and gain insights into the overall molecular structure.

Caption: Molecular structure with key functional groups highlighted.

Predicted FTIR Spectral Analysis

While an experimental spectrum for this specific molecule is not widely published, a highly accurate prediction can be synthesized by analyzing the characteristic vibrational frequencies of its constituent parts. This approach relies on extensive empirical data from similar compounds.[1][2]

High Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms, primarily hydrogen attached to nitrogen, oxygen, and carbon.

-

N-H Stretching (Hydrazine): The hydrazine group (-NH-NH₂) is expected to show characteristic N-H stretching bands. Primary amines and hydrazines typically display two bands in the 3500-3300 cm⁻¹ range due to asymmetric and symmetric stretching modes.[3][4] A secondary amine N-H stretch from the -NH- part of the hydrazine may also be present, often as a single, weaker band around 3350-3310 cm⁻¹.[3] These bands are generally sharper and weaker than O-H bands.[3] The presence of hydrogen bonding can cause broadening and a shift to lower wavenumbers.

-

C-H Stretching (Aromatic): The C-H bonds on the benzene ring will produce absorption bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][6] These are often of weak to medium intensity.

-

C-H Stretching (Aliphatic): The methyl (-CH₃) and methoxy (-OCH₃) groups contain sp³-hybridized carbon atoms. Their C-H stretching vibrations will appear just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ range.[7] The methoxy group often gives rise to a distinct, sharp band near 2850 cm⁻¹.[2]

Fingerprint Region (1650 - 600 cm⁻¹)

This region is rich with complex vibrational modes, including stretching and bending, that are unique to the molecule's overall structure.

-

N-H Bending (Hydrazine): The primary amine portion (-NH₂) of the hydrazine group exhibits a characteristic scissoring (bending) vibration, typically appearing as a medium to strong band in the 1650-1580 cm⁻¹ region.[3] This can sometimes be mistaken for a C=C stretch.

-

C=C Stretching (Aromatic): The benzene ring has characteristic in-ring carbon-carbon stretching vibrations that produce a series of bands, typically of variable intensity, in the 1600-1450 cm⁻¹ region.[5][8] For substituted benzenes, prominent peaks are often seen around 1600 cm⁻¹ and 1500 cm⁻¹.[6]

-

C-H Bending (Aliphatic): The methyl group will show asymmetric and symmetric bending vibrations, typically around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[6]

-

C-O Stretching (Ether): The aryl alkyl ether linkage (Ar-O-CH₃) is a key feature. This functionality gives rise to two distinct C-O stretching bands due to asymmetric and symmetric vibrations. The asymmetric C-O-C stretch is expected as a strong band around 1275-1200 cm⁻¹, while the symmetric stretch appears in the 1075-1020 cm⁻¹ range.[2][9][10] For anisole itself, these bands are found near 1250 cm⁻¹ and 1049 cm⁻¹.[2]

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[3] This band may overlap with the strong C-O stretching band.

-

N-N Stretching: The N-N single bond stretch is a weak to medium absorption. Its position can be variable, but for hydrazine, it has been assigned in the 1100-1070 cm⁻¹ range.[11][12][13]

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring (1,2,4-trisubstituted) gives rise to characteristic C-H "oop" bending bands in the 900-675 cm⁻¹ region.[5] These strong absorptions are highly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring, one would expect strong bands in the 885-870 cm⁻¹ and 825-805 cm⁻¹ regions.

Summary of Predicted Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Reference(s) |

| 3500 - 3300 | Hydrazine (-NH₂) - Asymmetric & Symmetric N-H Stretch | Medium, Sharp | [3][4] |

| ~3320 | Hydrazine (-NH-) - N-H Stretch | Weak-Medium | [3][14] |

| 3100 - 3000 | Aromatic - C-H Stretch | Weak-Medium | [5][6] |

| 2960 - 2850 | Aliphatic (CH₃, OCH₃) - C-H Stretch | Medium | [2][7] |

| 1650 - 1580 | Hydrazine (-NH₂) - N-H Bend (Scissoring) | Medium-Strong | [3] |

| 1600 - 1450 | Aromatic - C=C In-Ring Stretch | Medium, Multiple Bands | [5][8] |

| ~1450 & ~1375 | Methyl (-CH₃) - C-H Bend | Medium | [6] |

| 1275 - 1200 | Aryl Ether (Ar-O) - Asymmetric C-O Stretch | Strong | [2][9] |

| 1335 - 1250 | Aromatic Amine (Ar-N) - C-N Stretch | Medium-Strong | [3] |

| 1100 - 1070 | Hydrazine - N-N Stretch | Weak-Medium | [11][12][13] |

| 1075 - 1020 | Alkyl Ether (-O-CH₃) - Symmetric C-O Stretch | Strong | [2][10] |

| 900 - 800 | Aromatic - C-H Out-of-Plane Bend | Strong | [5][8] |

Experimental Protocol: Acquiring the Spectrum

To ensure the acquisition of a high-quality, trustworthy FTIR spectrum, a validated protocol is essential. The following methodology for the Attenuated Total Reflectance (ATR) technique is recommended due to its minimal sample preparation and high reproducibility.

Rationale for Choosing ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this analysis. Unlike traditional transmission methods (e.g., KBr pellets or Nujol mulls), ATR requires no sample dilution or complex preparation. A small amount of the solid sample is simply pressed against a high-refractive-index crystal (typically diamond). This eliminates potential issues like hygroscopic water absorption in KBr pellets (which would obscure the N-H region) and interference from mulling agents. The resulting spectrum is highly reproducible and representative of the neat sample.

Step-by-Step Protocol

-

Instrument Preparation & Background Scan:

-

Step 1.1: Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes. This minimizes drift in the laser and detector.

-

Step 1.2: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a soft, lint-free wipe. This removes any residue from previous measurements.

-

Step 1.3: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Step 2.1: Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

-

Step 2.2: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a primary source of poor data quality, resulting in low signal intensity and distorted peak shapes.

-

-

Data Acquisition:

-

Step 3.1: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32-64 scans, 4 cm⁻¹ resolution, 4000-600 cm⁻¹ range). Co-adding multiple scans improves the signal-to-noise ratio.

-

Step 3.2: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Post-Acquisition Processing & Cleaning:

-

Step 4.1: If using an ATR crystal other than diamond, an ATR correction may be applied by the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Step 4.2: Label the peaks of interest directly on the spectrum using the analysis software.

-

Step 4.3: Thoroughly clean the sample from the ATR crystal and press using the same solvent and wipe as in Step 1.2 to prepare the instrument for the next user.

-

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Conclusion

The FTIR spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. By systematically analyzing the characteristic absorption bands of the hydrazine, methoxy, methyl, and substituted aromatic ring moieties, a confident identification can be made. The high-wavenumber region confirms the presence of N-H and C-H bonds, while the complex fingerprint region provides detailed structural information, including the strong, characteristic C-O ether stretches and the C-H bending modes indicative of the aromatic substitution pattern. Adherence to a robust experimental protocol, such as the ATR-FTIR method detailed herein, is crucial for obtaining a high-quality, reproducible spectrum suitable for research, quality control, and drug development applications.

References

-

ResearchGate. (n.d.). The N–N stretching band of hydrazine | Request PDF. Retrieved January 22, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 22, 2026, from [Link]

-

International Journal of Advanced Scientific Research. (2023). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved January 22, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: Mechanistic study of hydrazine decomposition on Ir(111). Retrieved January 22, 2026, from [Link]

-

Washington University in St. Louis. (n.d.). Anisole. Retrieved January 22, 2026, from [Link]

-

ACS Omega. (2021). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (n.d.). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. Retrieved January 22, 2026, from [Link]

-

International Journal of Engineering Research & Management Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved January 22, 2026, from [Link]

-

University of Technology Sydney. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved January 22, 2026, from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved January 22, 2026, from [Link]

-

AIP Publishing. (n.d.). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Summary of the infrared investigations of the N−H stretching region and.... Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Retrieved January 22, 2026, from [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved January 22, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). ATR-FTIR Spectra of samples treated with Hydrazine, Ethylene Diamine.... Retrieved January 22, 2026, from [Link]

-

AGF Tutoring. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of amines and their mixtures in the 950–1100⁻¹ region,.... Retrieved January 22, 2026, from [Link]

-

Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in .... Retrieved January 22, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. academics.nat.tum.de [academics.nat.tum.de]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. allscientificjournal.com [allscientificjournal.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 10. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility of (4-Methoxy-2-methylphenyl)hydrazine in organic solvents

An In-depth Technical Guide on the Solubility of (4-Methoxy-2-methylphenyl)hydrazine in Organic Solvents

Introduction

This compound and its salts are important intermediates in synthetic organic chemistry, particularly in the creation of indole-containing compounds via the Fischer indole synthesis.[1] The success of any synthetic procedure or formulation process hinges on the ability to create a homogeneous solution of the reactants. Consequently, a thorough understanding of the solubility profile of this compound is of paramount importance for researchers, chemists, and formulation scientists. The solubility of a compound dictates the choice of solvent, reaction conditions, purification methods, and ultimately, the efficiency and scalability of a chemical process.

This technical guide provides a detailed analysis of the predicted solubility of this compound in various organic solvents, based on its physicochemical properties. As specific quantitative solubility data for this compound is not extensively available in public literature, this document emphasizes the principles governing its solubility and provides a robust, field-proven experimental protocol for its empirical determination.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound—featuring an aromatic ring, a polar hydrazine group, a methoxy group, and a methyl group—suggests a nuanced solubility behavior.

-

Molecular Structure: C₈H₁₂N₂O

-

Key Functional Groups:

-

Hydrazine (-NHNH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor. This group contributes to solubility in polar, protic solvents.[3]

-

Phenyl Ring: A large, non-polar aromatic ring that contributes to solubility in non-polar and aromatic solvents.

-

Methoxy (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.[4]

-

Methyl (-CH₃): A non-polar alkyl group that increases lipophilicity.

-

The interplay of these groups results in a molecule with moderate overall polarity. The hydrazine moiety enhances polarity, while the phenyl and methyl groups provide significant non-polar character. The hydrochloride salt form of this compound, this compound hydrochloride (CAS 93048-16-9), is expected to be more soluble in polar solvents like water and alcohols due to its ionic nature.[1][5]

Based on these structural features, a predicted solubility profile in common organic solvents is summarized below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydrazine group can form strong hydrogen bonds with the solvent's hydroxyl group.[6][7] |

| Water | Low to Sparingly Soluble | While the hydrazine group is polar, the non-polar phenyl and methyl groups limit aqueous solubility.[8] | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds from the hydrazine group and have sufficient polarity to solvate the molecule. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The aromatic ring and methyl group provide favorable interactions with non-polar solvents. Toluene is likely a better solvent than hexane due to potential π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity that can effectively solvate both the polar and non-polar regions of the molecule. |

Experimental Determination of Thermodynamic Solubility

Given the lack of published quantitative data, empirical determination is essential. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[9] This method establishes an equilibrium between the dissolved and undissolved solid, providing a true measure of a compound's solubility limit in a given solvent at a specific temperature.[9]

Core Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached. At this point, the concentration of the dissolved compound in the supernatant is constant. This concentration is then measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Stock Standards: a. Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. b. Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Sample Preparation: a. Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure solid remains undissolved at equilibrium. b. Add 1 mL of the desired organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient duration to reach equilibrium. A 24 to 48-hour period is typically adequate. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: a. After equilibration, remove the vials and allow the solid to settle. b. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the suspension through a chemically-resistant 0.22 µm syringe filter (e.g., PTFE).[10] Filtration may lead to underestimation due to adsorption, while centrifugation may overestimate if fine particles remain suspended.[10]

-

Sample Analysis (HPLC-UV): a. Carefully aspirate an aliquot of the clear supernatant. b. Dilute the supernatant with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve. The dilution factor must be recorded accurately. c. Inject the calibration standards and the diluted samples onto the HPLC system. d. Exemplary HPLC Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm

- Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

- Flow Rate: 1.0 mL/min

- Detection: UV at an appropriate wavelength (determined by UV scan of the compound)

- Injection Volume: 10 µL

-

Quantification: a. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. b. Determine the concentration of the diluted sample from its peak area using the calibration curve. c. Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the final value in units such as mg/mL or g/L.

Factors Influencing Solubility

-

Temperature: The solubility of most solid organic compounds increases with temperature.[2][6] Therefore, performing solubility assessments at a controlled and relevant temperature is crucial for reproducibility.

-

Purity of Compound: Impurities can significantly alter the measured solubility. Using a well-characterized, high-purity starting material is essential for obtaining accurate data.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screen across solvents of varying polarities will provide a comprehensive solubility profile.

Safety and Handling

Hydrazine derivatives, including this compound and its salts, should be handled with care. They are classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[11][12][13]

-

Always handle this compound in a well-ventilated chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

-

Avoid the formation of dust.[11]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to be soluble in polar organic solvents like methanol and DMSO, with limited solubility in water and non-polar hydrocarbons. For drug development and process chemistry applications, the definitive solubility must be determined empirically. The detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for researchers to generate this critical data, ensuring the successful application of this versatile chemical intermediate.

References

- [No Author]. (n.d.). Experiment 1 Determination of Solubility Class.

- [No Author]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

[No Author]. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. Scribd. Retrieved from [Link]

- [No Author]. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

[No Author]. (n.d.). Hydrazine. Solubility of Things. Retrieved from [Link]

-

Penzkofer, A. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. Retrieved from [Link]

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

-

[No Author]. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Retrieved from [Link]

- [No Author]. (2009, February 9). 4-Methoxyphenylhydrazine - SAFETY DATA SHEET.

- [No Author]. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

-

[No Author]. (n.d.). (4-methoxyphenyl)methylhydrazine. Solubility of Things. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)hydrazine. PubChem. Retrieved from [Link]

- [No Author]. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

[No Author]. (n.d.). Hydrazines. Wikipedia. Retrieved from [Link]

-

[No Author]. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Cole-Parmer. Retrieved from [Link]

-

[No Author]. (n.d.). [2-(4-methoxyphenyl)-1-methyl-ethyl]hydrazine. Solubility of Things. Retrieved from [Link]

- Jain, A. K. (2004). Hydrazine Hydrate (NH2NH2·H2O). Synlett, 2004(13), 2445-2446.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. youtube.com [youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scbt.com [scbt.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Hydrazines - Wikipedia [en.wikipedia.org]

- 9. pharmatutor.org [pharmatutor.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Stability and storage conditions for (4-Methoxy-2-methylphenyl)hydrazine